1,2-Di(thiophen-2-yl)ethane-1,2-dione
Overview
Description
1,2-Di(thiophen-2-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C10H6O2S2 and its molecular weight is 222.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1,2-Di(thiophen-2-yl)ethane-1,2-dione (DTO) is an organic compound that primarily targets the charge transport properties in field-effect transistors . It is also used as a ligand in coordination chemistry to form organometallic compounds .
Mode of Action
DTO interacts with its targets through non-covalent S⋯O and C–H⋯O interactions . These interactions, in combination with the C–H⋯O interactions of the thiophene-flanked dithienothiophene units, act as conformational locks, beneficial for acquiring the planar backbone conformation .
Biochemical Pathways
The biochemical pathways affected by DTO are primarily related to charge transport properties in field-effect transistors . The compound’s interaction with its targets leads to changes in the electronic properties of the system, affecting the mobility of charges.
Pharmacokinetics
DTO is an organic compound with a molecular weight of 222.28 . It is insoluble in water , which may affect its bioavailability. The compound has a melting point of 81-84 °C (lit.) and a boiling point of 368.5±17.0 °C (Predicted) .
Result of Action
The result of DTO’s action is the alteration of the optoelectronic properties of organic semiconductors . In field-effect transistors, the highest mobility of 0.54 cm² V⁻¹ s⁻¹ was achieved in the DTO-based devices .
Action Environment
The action of DTO can be influenced by environmental factors. For instance, the compound should be stored at 2-8°C and protected from light . It is also important to note that DTO should be handled carefully due to its potential toxicity .
Biochemical Analysis
Biochemical Properties
It has been shown that this compound can interact with other molecules through non-covalent S⋯O and C–H⋯O interactions . These interactions are beneficial for acquiring a planar backbone conformation .
Molecular Mechanism
It is known that the compound can form non-covalent interactions with other molecules, which may influence its activity at the molecular level .
Biological Activity
1,2-Di(thiophen-2-yl)ethane-1,2-dione (DTO) is an organic compound characterized by its unique structure comprising two thiophene rings connected by an ethane-1,2-dione moiety. Its molecular formula is C₁₀H₆O₂S₂, with a molecular weight of approximately 222.3 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₆O₂S₂
- Molecular Weight : 222.3 g/mol
- Appearance : Yellow solid
- Solubility : Soluble in organic solvents (e.g., ethanol, dichloromethane), insoluble in water
The biological activity of DTO is primarily attributed to its ability to interact with various biological targets through non-covalent interactions such as S⋯O and C–H⋯O interactions. This enables it to influence biochemical pathways related to cellular functions.
Antimicrobial Activity
DTO has demonstrated antimicrobial properties through its interaction with microbial cell membranes, leading to membrane disruption and cell death. This mechanism makes it a candidate for further exploration as an antimicrobial agent.
Anticancer Activity
Research indicates that DTO may induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II activity. This interaction can result in DNA double-strand breaks and subsequent cell cycle arrest, highlighting its potential as an anticancer therapeutic.
Research Findings
Recent studies have explored various aspects of DTO's biological activity:
- Electrochemical Studies : Investigations into the electrochemical properties of DTO have shown that it can enhance energy density in organic-based systems, which may have implications for energy storage applications .
- DNA Binding Studies : DTO has been used to synthesize metal complexes that exhibit significant binding affinity towards calf thymus DNA. These complexes were characterized using UV-vis spectroscopy and fluorescence titrations, indicating potential applications in gene delivery systems .
- Comparative Studies : DTO's biological activities were compared with similar compounds containing thiophene rings, which are known for their antimicrobial, anti-inflammatory, and anticancer properties. The unique electronic structure of DTO may enhance its pharmacological applications compared to other thiophene derivatives .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on the anticancer properties of DTO involved testing its effects on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting that DTO could serve as a lead compound for developing new anticancer agents.
Properties
IUPAC Name |
1,2-dithiophen-2-ylethane-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWKVSDABPCZMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298198 | |
Record name | 2,2'-Thenil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7333-07-5 | |
Record name | 2,2'-Bithenoyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Thenil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.